N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide
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Overview
Description
N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Scientific Research Applications
N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used in studies investigating the biological activities of indole derivatives and their mechanisms of action.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide typically involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various reduced forms of the original compound.
Mechanism of Action
The mechanism of action of N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-benzodioxol-5-yl)benzamide
Uniqueness
N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)pyridine-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole moiety is a key factor in its biological activity, making it a valuable compound for research in medicinal chemistry and related fields .
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-19-12-7-3-2-6-11(12)13(15(19)21)17-18-14(20)10-5-4-8-16-9-10/h2-9,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZSZJPIKEHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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